1H-Pyrazole-1-carboxamide
Overview
Description
Carzolamide is a carbonic anhydrase inhibitor primarily used in the treatment of elevated intraocular pressure in conditions such as open-angle glaucoma and ocular hypertension . It is a non-bacteriostatic sulfonamide derivative that works by blocking an enzyme in the ciliary process that regulates ion balance and fluid pressure in the eyes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carzolamide involves several steps, starting with the reaction of thiophene-2-thiol with but-2-enoic acid to form a racemic mixture of the base compound . This mixture is then subjected to column chromatography and resolution using a resolving agent such as di-p-toluoyl-L-tartaric acid monohydrate in n-propanol to obtain pure Carzolamide . The process also involves oxidation of a hydroxysulfonamide intermediate in the presence of oxidizing agents like peracid, tert-butyl hydroperoxide, or hydrogen peroxide .
Industrial Production Methods
Industrial production of Carzolamide follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, often involving advanced techniques like stereoselective solvolysis and the use of specific solvent systems to achieve the desired diastereoisomeric purity .
Chemical Reactions Analysis
Types of Reactions
Carzolamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxysulfonamide intermediate is oxidized to form the final sulfonamide structure.
Substitution: The ethylamino group is introduced through substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Peracid, tert-butyl hydroperoxide, hydrogen peroxide.
Solvents: Acetone/phosphate buffer mixture for stereoselective solvolysis.
Major Products
The major product of these reactions is Carzolamide itself, with high diastereoisomeric purity achieved through careful control of reaction conditions .
Scientific Research Applications
Carzolamide has a wide range of scientific research applications:
Mechanism of Action
Carzolamide exerts its effects by reversibly inhibiting the enzyme carbonic anhydrase II and IV in the ciliary epithelium . This inhibition reduces the production of aqueous humor, thereby lowering intraocular pressure . The compound binds to the active site of the enzyme, preventing the conversion of carbonic acid to bicarbonate and protons, which is essential for fluid regulation in the eye .
Comparison with Similar Compounds
Similar Compounds
Acetazolamide: Another carbonic anhydrase inhibitor used for similar indications but with systemic side effects.
Brinzolamide: A topical carbonic anhydrase inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness
Carzolamide is unique in its ability to provide effective intraocular pressure reduction with minimal systemic side effects compared to oral carbonic anhydrase inhibitors like Acetazolamide . Its topical application allows for targeted action in the eye, reducing the risk of systemic adverse effects .
Properties
IUPAC Name |
pyrazole-1-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O/c5-4(8)7-3-1-2-6-7/h1-3H,(H2,5,8) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLHGMFTRAFHPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20284284 | |
Record name | 1H-Pyrazole-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20284284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
931-08-8 | |
Record name | 1H-Pyrazole-1-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=931-08-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carzolamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931088 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Pyrazole-1-carboxamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36539 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Pyrazole-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20284284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CARZOLAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PS88G4BF9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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